(5Z)-2-(2-methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2-METHOXYPHENYL)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a triazolothiazolone core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-METHOXYPHENYL)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 2-methoxyphenyl and 3-nitrophenyl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazolothiazolone core
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-METHOXYPHENYL)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
(5Z)-2-(2-METHOXYPHENYL)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-METHOXYPHENYL)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, which have unique chemical properties.
4-Methoxyphenethylamine: A compound used in the synthesis of various organic molecules.
Uniqueness
What sets (5Z)-2-(2-METHOXYPHENYL)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C22H14N4O5S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methoxyphenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H14N4O5S/c1-30-18-8-3-2-7-16(18)20-23-22-25(24-20)21(27)19(32-22)12-15-9-10-17(31-15)13-5-4-6-14(11-13)26(28)29/h2-12H,1H3/b19-12- |
InChI Key |
VOBVCUCOVJGWCG-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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